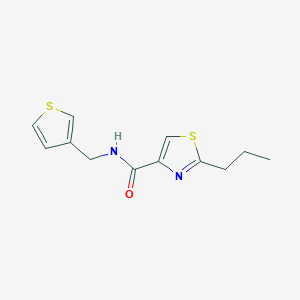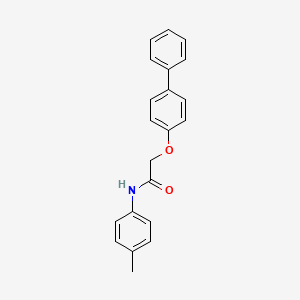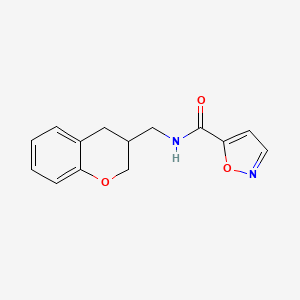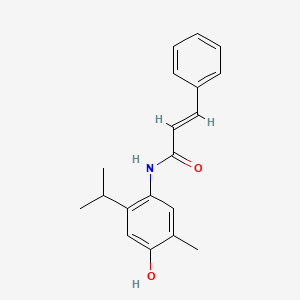
2-propyl-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-propyl-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C12H14N2OS2 and its molecular weight is 266.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.05475542 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity
2-propyl-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide represents a structural motif common to a broad range of thiazole derivatives explored for various applications in chemical research. The synthesis of such compounds often involves chemoselective thionation-cyclization strategies, utilizing reagents like Lawesson's reagent to mediate the transformation of highly functionalized precursors. These methods have been demonstrated as efficient routes to introduce diverse functionalities into the thiazole ring, such as ester, N-substituted carboxamide, or peptide linkages, which are crucial for the modulation of biological activity and physicochemical properties of the resulting molecules (Kumar, Parameshwarappa, & Ila, 2013).
Anticancer and Antiviral Potentials
Research into thiazole derivatives, including structures similar to this compound, has highlighted their potential in developing novel anticancer and antiviral agents. For instance, substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent inhibitors of Src/Abl kinase, displaying significant antiproliferative activity against a range of hematological and solid tumor cell lines. The exploration of such compounds underscores the potential of thiazole derivatives in oncology, with some compounds demonstrating in vivo activity against models of chronic myelogenous leukemia (Lombardo et al., 2004). Additionally, thiazole C-nucleosides have been synthesized and evaluated for their in vitro activity against various viruses, indicating the broad-spectrum antiviral potential of thiazole derivatives. These studies suggest that thiazole compounds can act as potent inhibitors of purine nucleotide biosynthesis, which is a key mechanism underlying their antiviral activity (Srivastava et al., 1977).
Heterocyclic Synthesis and Biological Activities
Thiazole derivatives have been extensively explored for their roles in heterocyclic synthesis, leading to the creation of molecules with diverse biological activities. The reaction of thiophene-2-carboxamide with various reagents results in the synthesis of new antibiotic and antibacterial drugs. These compounds have been studied for their activity against Gram-positive and Gram-negative bacteria, highlighting the versatility of thiazole derivatives in developing new therapeutic agents (Ahmed, 2007). Such research underscores the potential of thiazole derivatives in medicinal chemistry, offering a pathway to novel drug discovery and development.
特性
IUPAC Name |
2-propyl-N-(thiophen-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-2-3-11-14-10(8-17-11)12(15)13-6-9-4-5-16-7-9/h4-5,7-8H,2-3,6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXRADDDCWIYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)
![6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5542199.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B5542202.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)
![2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5542222.png)
![N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5542228.png)
![4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]iminomethyl]-N,N-dimethylaniline](/img/structure/B5542234.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)
![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)

![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)

